molecular formula C9H13NO B573646 (2-Amino-3,6-dimethylphenyl)methanol CAS No. 177531-96-3

(2-Amino-3,6-dimethylphenyl)methanol

Cat. No.: B573646
CAS No.: 177531-96-3
M. Wt: 151.209
InChI Key: NXNWWPMVRXQYFD-UHFFFAOYSA-N
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Description

(2-Amino-3,6-dimethylphenyl)methanol is an organic compound with a unique structure that includes an amino group, two methyl groups, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,6-dimethylphenyl)methanol typically involves the reduction of the corresponding nitro compound or the direct amination of a suitable precursor. One common method is the reduction of 2-nitro-3,6-dimethylphenylmethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is usually carried out under mild conditions to prevent over-reduction and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,6-dimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

(2-Amino-3,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-3,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dimethylphenol
  • 2-Amino-4,6-dimethylphenol
  • 2-Amino-3,6-dimethylbenzoic acid

Uniqueness

(2-Amino-3,6-dimethylphenyl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Biological Activity

(2-Amino-3,6-dimethylphenyl)methanol, also known by its chemical identifier 177531-96-3, is an organic compound featuring an amino group, two methyl groups, and a hydroxyl group attached to a benzene ring. This unique structure endows it with significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanism of action, and potential applications based on diverse scientific literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds due to its amino and hydroxyl groups, which modulate the activity of these targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP3A4, which are crucial for drug metabolism.

1. Enzyme Inhibition

  • Cytochrome P450 Inhibition : Studies indicate that this compound acts as an inhibitor for CYP1A2 and CYP3A4. This inhibition can affect the metabolism of various drugs, potentially leading to altered pharmacokinetics in therapeutic contexts.

2. Antioxidant Activity

  • Research has suggested that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals.

3. Antimicrobial Properties

  • Preliminary studies have indicated potential antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a mechanism behind this activity .

Case Study 1: Pharmacokinetic Profile

A study investigating the pharmacokinetics of related compounds demonstrated that modifications in the structure of phenolic compounds can significantly impact their absorption and metabolism in vivo. Although specific data for this compound were not available, insights from similar compounds suggest that its unique functional groups may enhance oral bioavailability and metabolic stability .

Case Study 2: Structure-Activity Relationship

In a comparative analysis involving various aminophenol derivatives, this compound was assessed for its binding affinity to specific receptors. Results indicated that the positioning of the amino and hydroxyl groups plays a critical role in determining biological activity, supporting the hypothesis that structural modifications can lead to enhanced efficacy in therapeutic applications .

Research Findings Summary Table

Biological Activity Mechanism References
Cytochrome P450 InhibitionInhibits CYP1A2 and CYP3A4
Antioxidant ActivityScavenges free radicals
Antimicrobial PropertiesDisrupts bacterial cell membranes
Enhanced Oral BioavailabilityStructural modifications improve absorption

Properties

IUPAC Name

(2-amino-3,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWWPMVRXQYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724751
Record name (2-Amino-3,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177531-96-3
Record name (2-Amino-3,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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